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Introduction
The Sp100 protein, also known as the speckled 100 kDa protein, is a key component of the

promyelocytic leukemia (PML) nuclear bodies (NBs), subnuclear structures implicated in a

diverse range of cellular processes including transcriptional regulation, antiviral defense, and

apoptosis.[1][2] Its discovery and initial characterization in the early 1990s laid the groundwork

for understanding its multifaceted roles in both normal cellular function and disease. This

technical guide provides an in-depth overview of the seminal findings related to the discovery,

cloning, and initial functional analysis of the Sp100 protein, tailored for researchers, scientists,

and drug development professionals.

Discovery and Initial Identification
The Sp100 protein was first identified as a nuclear autoantigen in patients with primary biliary

cirrhosis (PBC), a chronic autoimmune liver disease.[3][4] Approximately 30% of PBC patients

produce autoantibodies that recognize a 100 kDa protein in the cell nucleus.[3] Initial studies

utilized sera from these patients to characterize this novel antigen.

Immunofluorescence and Subcellular Localization
The initial key observation was the distinct "nuclear dots" pattern observed in indirect

immunofluorescence assays on HEp-2 cells using anti-Sp100 positive sera from PBC patients.

[4] This punctate nuclear staining indicated that the target antigen, Sp100, was not diffusely
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distributed throughout the nucleoplasm but was instead concentrated in discrete subnuclear

structures.[5][6] These structures were later identified as the PML nuclear bodies.[7]

Molecular Cloning and Initial Protein
Characterization
The molecular identity of Sp100 was elucidated through the cloning and sequencing of its

corresponding cDNA.[6] This was a critical step in moving from an immunological observation

to a molecular understanding of the protein.

cDNA Library Screening
The cDNA encoding Sp100 was isolated by screening a HeLa cell cDNA expression library with

anti-Sp100 autoantibodies from a PBC patient.[8] The full-length cDNA revealed a protein with

a calculated molecular mass of 53 kDa and an isoelectric point of 4.7.[8] This discrepancy

between the calculated molecular weight and the apparent molecular weight of 100 kDa

observed on SDS-PAGE suggested that the protein might have an aberrant electrophoretic

mobility or undergo significant post-translational modifications.[8][9]

Identification of Splice Variants
Further research revealed the existence of several alternatively spliced mRNAs transcribed

from the human sp100 gene.[10][11] These variants share a common N-terminus but differ in

their C-terminal regions, leading to the expression of multiple Sp100 isoforms, including

Sp100A, Sp100B, Sp100C, and Sp100-HMG.[10][12][13] The discovery of these isoforms

suggested a functional diversity for the Sp100 protein family.

Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of the

Sp100 protein.
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Property Value Reference(s)

Apparent Molecular Weight 95-100 kDa (on SDS-PAGE) [3][8]

Calculated Molecular Weight
54 kDa (for the major isoform,

Sp100-A)
[9]

Isoelectric Point 4.7 [8]

Chromosomal Location 2q37.1 [14][15]

Table 1: Physicochemical Properties of Sp100

Isoform Key C-terminal Domain(s) Reference(s)

Sp100A - [13]

Sp100B Extended C-terminus [13]

Sp100C PHD finger and Bromodomain [2]

Sp100-HMG HMG box [16]

Table 2: Major Sp100 Splice Variants and Their Characteristic Domains

Experimental Protocols
Indirect Immunofluorescence for Subcellular
Localization

Cell Culture: HEp-2 cells were cultured on glass coverslips.

Fixation: Cells were fixed with acetone or methanol.

Permeabilization: If required, cells were permeabilized with a detergent like Triton X-100.

Blocking: Non-specific antibody binding was blocked using a solution of bovine serum

albumin (BSA) or normal goat serum in phosphate-buffered saline (PBS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1281200/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=SP100
https://www.uniprot.org/uniprotkb/P23497/entry
https://www.genecards.org/cgi-bin/carddisp.pl?gene=SP100
https://pmc.ncbi.nlm.nih.gov/articles/PMC12584231/
https://www.researchgate.net/figure/Sequence-analysis-of-the-SP100-gene-family-a-Genomic-region-of-human-chromosome-2_fig1_281621976
https://pmc.ncbi.nlm.nih.gov/articles/PMC22602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC22602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC100253/
https://research.pasteur.fr/en/publication/interaction-of-sp100-with-hp1-proteins-a-link-between-the-promyelocytic-leukemia-associated-nuclear-bodies-and-the-chromatin-compartment/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Antibody Incubation: Cells were incubated with patient sera containing anti-Sp100

autoantibodies or with specific anti-Sp100 antibodies.

Washing: Unbound primary antibodies were removed by washing with PBS.

Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary

antibody (e.g., FITC-conjugated anti-human IgG).

Washing: Unbound secondary antibodies were removed by washing with PBS.

Mounting and Visualization: Coverslips were mounted on glass slides with an anti-fade

mounting medium and visualized using a fluorescence microscope.

cDNA Library Immunoscreening
Library Plating: A HeLa cell cDNA expression library in a vector like λgt11 was plated on E.

coli.

Protein Expression Induction: Protein expression was induced by overlaying the plates with

nitrocellulose membranes soaked in isopropyl β-D-1-thiogalactopyranoside (IPTG).

Membrane Blocking: The membranes were blocked to prevent non-specific antibody binding.

Primary Antibody Incubation: The membranes were incubated with anti-Sp100 positive

patient serum.

Washing: Unbound antibodies were washed off.

Secondary Antibody Incubation: The membranes were incubated with an enzyme-conjugated

secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG).

Detection: Positive plaques were identified by adding a chromogenic substrate.

Plaque Purification and cDNA Isolation: Positive plaques were isolated, and the

corresponding cDNA inserts were purified and sequenced.

Initial Functional Characterization
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Regulation by Interferon
A significant early finding was that Sp100 expression is induced by interferons (IFNs).[3][17]

Treatment of cells with IFN-α, IFN-β, or IFN-γ led to an increase in both the size and number of

Sp100-containing nuclear dots.[3] This induction was also observed at the molecular level, with

a significant increase in both Sp100 mRNA and protein levels following IFN treatment.[3] This

discovery characterized Sp100 as an interferon-stimulated gene (ISG) and provided the first

clues about its potential role in the immune response and antiviral defense.[1]

Protein-Protein Interactions and Link to Chromatin
Initial studies identified key interaction partners of Sp100, providing insights into its function.

PML: Sp100 was found to colocalize with the promyelocytic leukemia (PML) protein in the

nuclear dots, establishing these two proteins as the major components of these nuclear

bodies.[18][7]

HP1: Sp100 was shown to interact with members of the heterochromatin protein 1 (HP1)

family of non-histone chromosomal proteins.[16][19] This interaction, along with the

discovery of the Sp100-HMG variant with potential DNA-binding capabilities, provided the

first molecular evidence linking PML nuclear bodies to the chromatin compartment and

suggested a role for Sp100 in transcriptional regulation.[2][16]

Post-Translational Modification by SUMO-1
Sp100, along with PML, was identified as one of the first proteins to be modified by the small

ubiquitin-like modifier-1 (SUMO-1).[18][7] This covalent modification was found to be important

for the proper function and dynamics of PML nuclear bodies.[2] SUMOylation of Sp100 was

shown to depend on a functional nuclear localization signal but was not necessary for its import

into the nucleus or its targeting to the nuclear dots.[7] It was later suggested that SUMO

modification might regulate the interaction of Sp100 with other proteins, such as HP1.[10]
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Experimental Steps

Observation

Conclusion

1. Cell Fixation
& Permeabilization

2. Primary Antibody Incubation
(Anti-Sp100 from PBC serum)

3. Secondary Antibody Incubation
(Fluorescently-labeled anti-human IgG)

4. Fluorescence Microscopy

Distinct Punctate Nuclear Staining
('Nuclear Dots')

Sp100 protein is localized to
discrete subnuclear structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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